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Compound Name: 8-Fluoro-7-methoxyquinolin-3-ol

Cat. No.: B13171672

Get Quote

Executive Summary
7-Methoxyquinolin-3-ol (7-MQ-3-ol) represents a privileged, bifunctional scaffold in modern

medicinal chemistry and photophysics. Unlike its ubiquitously cited isomer 8-hydroxyquinoline

(8-HQ), which is primarily known for metal chelation, 7-MQ-3-ol offers a unique electronic

profile defined by the 3-hydroxy proton transfer motif coupled with a 7-methoxy electron-

donating group (EDG).

This guide objectively compares 7-MQ-3-ol against standard alternatives, dissecting its utility in

kinase inhibitor design, excited-state intramolecular proton transfer (ESIPT) probes, and

metalloenzyme inhibition.

Part 1: The Anatomy of Activity (SAR Analysis)
To understand the utility of 7-MQ-3-ol, we must deconstruct its structure-activity relationship

(SAR). The molecule functions as a "push-pull" system where the 7-methoxy group pushes

electron density into the ring, while the 3-hydroxyl group acts as a hydrogen bond

donor/acceptor or a chelation site.
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Position 3 (-OH): The critical effector site. In biological assays, it serves as a hydrogen bond

donor to hinge regions of kinases or a zinc-binding group (ZBG) in metalloproteases. In

photophysics, it enables ESIPT, allowing for large Stokes shifts.

Position 7 (-OMe): The electronic tuner. This EDG increases the electron density of the

quinoline ring system, specifically enhancing the basicity of the N1 nitrogen and red-shifting

the fluorescence emission compared to the unsubstituted parent.

Position 1 (Nitrogen): The acceptor site. It works cooperatively with the 3-OH for chelation or

proton transfer.
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Figure 1: Functional decomposition of the 7-methoxyquinolin-3-ol scaffold highlighting the

cooperative interplay between substituents.

Part 2: Comparative Performance Analysis
This section evaluates 7-MQ-3-ol against two primary alternatives: the parent Quinolin-3-ol and

the regioisomer 8-Hydroxyquinoline (8-HQ).

1. Photophysical Properties (Fluorescence Probes)
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7-MQ-3-ol is superior for applications requiring red-shifted emission due to the auxochromic

effect of the methoxy group.

Feature
7-Methoxyquinolin-
3-ol

Quinolin-3-ol
(Parent)

8-Hydroxyquinoline
(8-HQ)

Mechanism
ESIPT (Enol

Keto tautomerism)
ESIPT

Chelation-Enhanced

Fluorescence (CHEF)

Emission (

)

~500-550 nm

(Green/Yellow)
~450 nm (Blue)

Weak (strong only

when bound to metal)

Stokes Shift Large (>100 nm) Moderate
Small (unless

chelated)

Quantum Yield (

)

Moderate (Solvent

dependent)
Low

Very Low (in free

form)

Application
Ratiometric pH

sensing, Lipid probes
Basic pH sensing

Metal Ion Sensing (

,

)

Expert Insight: Choose 7-MQ-3-ol when designing "turn-on" probes for non-polar environments

(e.g., lipid droplets) or when a larger Stokes shift is required to reduce background

interference. The 7-OMe group stabilizes the keto-tautomer in the excited state, enhancing the

ESIPT process.

2. Medicinal Chemistry (Kinase & Enzyme Inhibition)
In drug discovery, the 3-OH group mimics the ATP adenine ring's interaction or binds catalytic

metals.
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Property
7-Methoxyquinolin-
3-ol

7-Chloroquinolin-3-
ol

8-Hydroxyquinoline

Electronic Effect
Electron Donating

(EDG)

Electron Withdrawing

(EWG)
N/A (Chelator focus)

Target Class
Kinases (c-Met, KDR),

Oxidoreductases

Antimalarials,

Topoisomerase

Metalloenzymes

(MMPs, APNs)

Metabolic Stability
Moderate (O-

dealkylation risk)
High Low (Glucuronidation)

Solubility Moderate Low (Lipophilic) Moderate

Data Interpretation: Studies on hybrid quinoline derivatives indicate that 7-substitution dictates

potency. For example, in c-Met inhibitors, the 7-methoxy group often fits into a specific

hydrophobic pocket, improving

values by 2-5 fold compared to the unsubstituted analog [1]. Conversely, 8-HQ derivatives are
often non-specific "pan-assay interference compounds" (PAINS) due to indiscriminate metal
stripping; 7-MQ-3-ol avoids this by having a weaker chelation bite angle (3-OH vs 8-OH),
making it more selective.

Part 3: Experimental Protocols
Protocol A: Synthesis via Modified Friedländer/Cyclization
While 8-HQ is commercially abundant, 7-MQ-3-ol often requires de novo synthesis for library

generation. The following protocol ensures high regioselectivity.

Objective: Synthesize 7-methoxyquinolin-3-ol from 2-amino-4-methoxybenzaldehyde.

Reagents:

Starting Material: 2-Amino-4-methoxybenzaldehyde (1.0 eq)

Reagent: Hydroxyacetone (1.2 eq) or Glycolaldehyde dimer

Catalyst: NaOH (0.1 M) or Piperidine
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Solvent: Ethanol (EtOH)

Workflow:

Step 1 (Condensation): Dissolve 2-amino-4-methoxybenzaldehyde in EtOH. Add

Hydroxyacetone dropwise at

.

Step 2 (Cyclization): Add catalyst and reflux at

for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1).

Step 3 (Workup): Cool to RT. Evaporate solvent. Neutralize with dilute HCl if base was

used.

Step 4 (Purification): Recrystallize from hot ethanol or purify via flash column

chromatography (Silica gel, 0-5% MeOH in DCM).

Validation:

-NMR (DMSO-

): Look for the singlet of the methoxy group at

ppm and the singlet of the 3-OH proton (exchangeable with

).

MS (ESI): Expected

.

Protocol B: Solvatochromic Fluorescence Assay
To validate the ESIPT capability of your synthesized scaffold:

Preparation: Prepare

solutions of 7-MQ-3-ol in Toluene (aprotic/non-polar), Acetonitrile (polar aprotic), and
Methanol (protic).
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Excitation: Set excitation wavelength (

) to the absorption maximum (typically ~340-360 nm).

Measurement: Scan emission from 380 nm to 650 nm.

Result Analysis:

Toluene: Expect dual emission or dominant red-shifted keto-emission (ESIPT active).

Methanol: Expect blue-shifted enol-emission (ESIPT disrupted by solvent H-bonding).

Part 4: Synthesis & Application Workflow
The following diagram illustrates the decision matrix for utilizing the 7-MQ-3-ol scaffold in drug

design vs. probe development.
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Figure 2: Strategic workflow for derivatizing 7-methoxyquinolin-3-ol based on end-use

requirements.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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